

2-Amino-3-methyl-5-nitropyridine spectroscopic data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3-methyl-5-nitropyridine

Cat. No.: B021948

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Profile of **2-Amino-3-methyl-5-nitropyridine**

Authored by a Senior Application Scientist

This guide provides a detailed spectroscopic analysis of **2-amino-3-methyl-5-nitropyridine** (CAS No: 18344-51-9), a key organic intermediate in the pharmaceutical and agrochemical industries.^[1] By integrating data from various analytical techniques, this document serves as a comprehensive reference for researchers, scientists, and drug development professionals, offering insights into the structural and electronic properties of this compound.

Molecular Structure and Physicochemical Properties

2-Amino-3-methyl-5-nitropyridine, with the molecular formula $C_6H_7N_3O_2$, is a substituted pyridine ring.^[2] The arrangement of an electron-donating amino group ($-NH_2$), a weakly donating methyl group ($-CH_3$), and a powerful electron-withdrawing nitro group ($-NO_2$) creates a unique electronic environment that significantly influences its spectroscopic characteristics and reactivity.

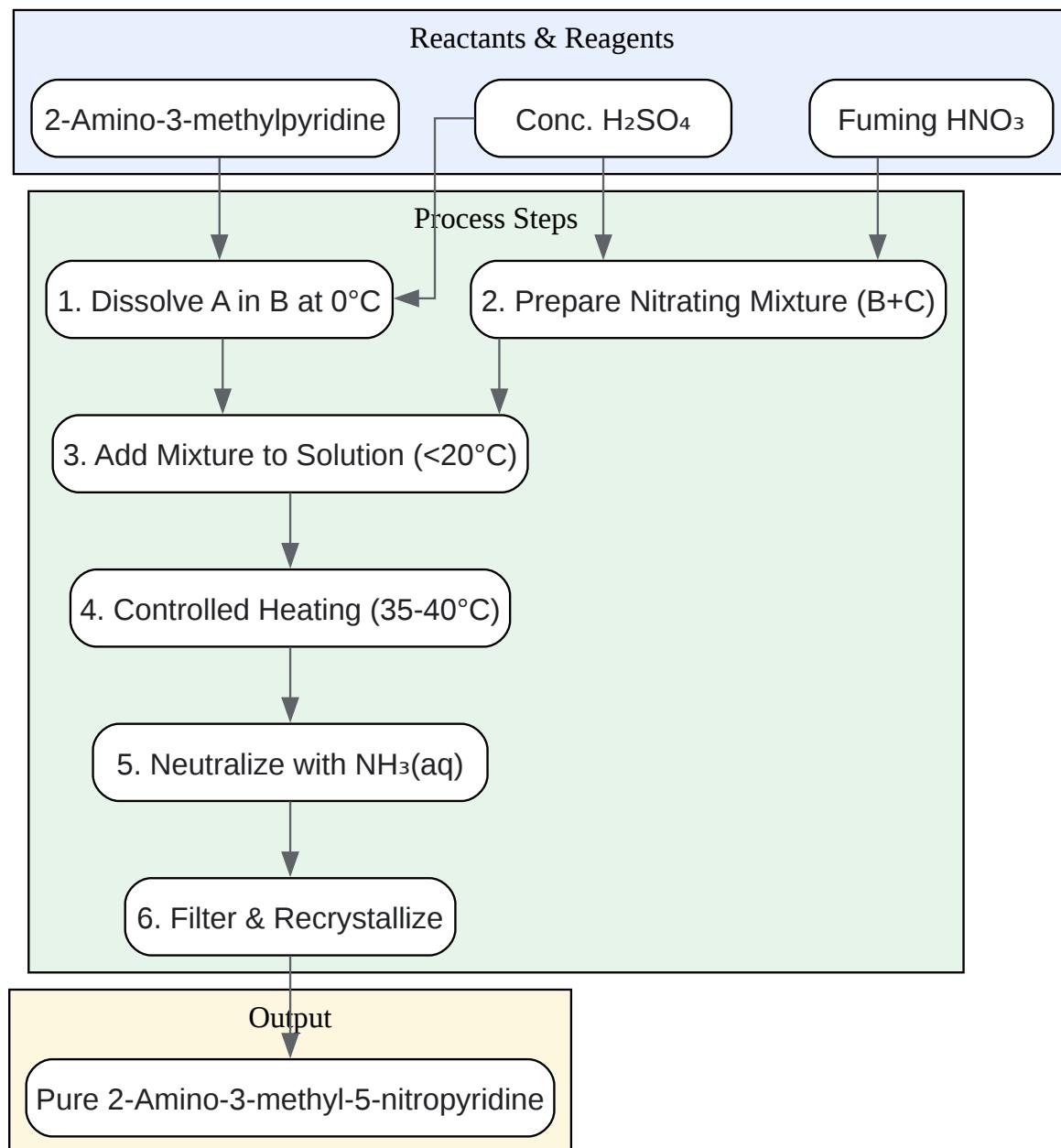
Table 1: Physicochemical Properties of **2-Amino-3-methyl-5-nitropyridine**

Property	Value	Source(s)
CAS Number	18344-51-9	[2]
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[2]
Molecular Weight	153.14 g/mol	[2]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	249-260 °C	[1][3]
IUPAC Name	3-methyl-5-nitropyridin-2-amine	[2]

Below is a diagram of the molecular structure, with atoms numbered for reference in subsequent spectroscopic discussions.

Caption: Molecular structure of **2-amino-3-methyl-5-nitropyridine**.

Synthesis and Sample Preparation


A reliable supply of pure material is paramount for accurate spectroscopic analysis. The compound is typically synthesized via the nitration of 2-amino-3-methylpyridine.[4]

Experimental Protocol: Synthesis

- Dissolution: Dissolve 2-amino-3-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.
- Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid at 0 °C.
- Nitration: Add the nitrating mixture dropwise to the pyridine solution, ensuring the temperature is maintained below 20 °C.
- Reaction: Allow the mixture to warm to room temperature and then heat carefully to 35-40 °C for a controlled period.

- Neutralization & Precipitation: Cool the reaction mixture and neutralize with concentrated aqueous ammonia to precipitate the crude product.
- Purification: Filter the precipitate, wash with water and aqueous DMF, and recrystallize from DMF to yield pure **2-amino-3-methyl-5-nitropyridine**.[\[4\]](#)

This synthesis workflow is depicted below.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-amino-3-methyl-5-nitropyridine**.

For analysis, the purified crystalline powder is used directly for solid-state techniques (e.g., ATR-FTIR) or dissolved in appropriate deuterated solvents (e.g., DMSO-d₆) for NMR or spectroscopic grade solvents (e.g., ethanol) for UV-Vis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical information about the carbon-hydrogen framework of a molecule. While public databases lack readily available experimental spectra for this specific compound, theoretical calculations and data from analogous structures allow for a robust prediction of its NMR profile.[\[5\]](#)[\[6\]](#)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amino protons, and the methyl protons.

- Aromatic Protons (H₄, H₆): The pyridine ring contains two protons. H₄ is expected to be the most downfield-shifted aromatic proton due to the deshielding effects of the adjacent nitro group. H₆ will also be downfield but likely less so than H₄.
- Amino Protons (-NH₂): The amino protons typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.
- Methyl Protons (-CH₃): The methyl protons will appear as a singlet, typically in the upfield region around 2.0-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

- Aromatic Carbons: The chemical shifts are heavily influenced by the substituents. The carbon bearing the nitro group (C₅) and the carbon bearing the amino group (C₂) are expected to be significantly affected. C₅ will be shifted downfield due to the electron-withdrawing nature of the nitro group, while C₂ will be shifted upfield by the electron-

donating amino group. The other ring carbons (C3, C4, C6) will have shifts influenced by their position relative to these powerful groups.

- Methyl Carbon (-CH₃): This will appear as a single peak in the far upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)	Rationale
C2-NH ₂	~7.0-7.5 (broad s, 2H)	~155-160	Influenced by electron-donating -NH ₂ group.
C3-CH ₃	~2.2-2.4 (s, 3H)	~15-20	Typical aliphatic methyl group.
C4-H	~8.9-9.1 (d, 1H)	~125-130	Deshielded by adjacent -NO ₂ group.
C5-NO ₂	-	~135-140	Strongly deshielded by -NO ₂ group.
C6-H	~8.2-8.4 (d, 1H)	~145-150	Deshielded by ring nitrogen and -NO ₂ group.

Note: These are estimated values based on theoretical studies and data from similar compounds. Actual experimental values may vary.[\[5\]](#)[\[6\]](#)

Vibrational Spectroscopy (FTIR & FT-Raman)

Vibrational spectroscopy probes the functional groups within a molecule. A comprehensive study combining experimental and theoretical (DFT/B3LYP) analysis provides detailed assignments for the vibrational modes of **2-amino-3-methyl-5-nitropyridine**.[\[5\]](#)

Experimental Protocol: ATR-FTIR Spectroscopy

- Instrument Setup: A Bruker Tensor 27 FT-IR spectrometer or equivalent is used, equipped with an ATR accessory.[\[2\]](#)
- Background Scan: A background spectrum of the clean ATR crystal is recorded.
- Sample Application: A small amount of the solid powder is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.
- Spectrum Acquisition: The sample spectrum is recorded, typically in the range of 4000–400 cm^{-1} , by co-adding multiple scans to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of absorbance or transmittance.

Table 3: Key Experimental Vibrational Frequencies and Assignments

Wavenumber (cm^{-1}) FTIR	Wavenumber (cm^{-1}) FT-Raman	Assignment (based on Potential Energy Distribution)
3442, 3330	3441, 3332	Asymmetric & Symmetric N-H stretching of the amino group
3100, 3045	3101, 3047	Aromatic C-H stretching
2921	2923	Methyl C-H stretching
1635	1637	NH ₂ scissoring (bending)
1577	1580	Asymmetric NO ₂ stretching
1475	1477	Pyridine ring stretching
1311	1310	Symmetric NO ₂ stretching
831	833	C-N stretching (nitro group)

Source: Adapted from quantum chemical and spectroscopic investigation studies.[\[5\]](#) The strong bands corresponding to the N-H and NO₂ stretching modes are particularly useful for confirming the presence of the amino and nitro functional groups, respectively.

Electronic Spectroscopy (UV-Visible)

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extensive conjugation in the pyridine ring, coupled with the donor-acceptor nature of the substituents, gives rise to characteristic absorptions.

Experimental Protocol: UV-Visible Spectroscopy

- Solution Preparation: Prepare a dilute solution of **2-amino-3-methyl-5-nitropyridine** in a spectroscopic grade solvent (e.g., ethanol).
- Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
- Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorbance spectrum, typically from 200 to 600 nm.

The experimental spectrum recorded in ethanol shows a maximum absorption peak (λ_{\max}).^[5] This absorption corresponds primarily to the HOMO → LUMO electron transition, a finding supported by Time-Dependent Density Functional Theory (TD-DFT) calculations.^[5]

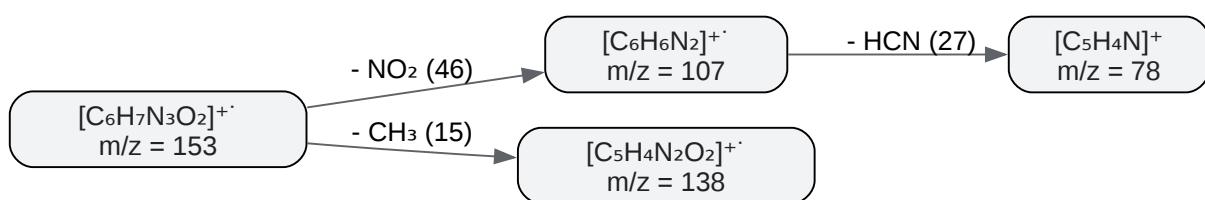
Table 4: UV-Visible Absorption Data

Solvent	Experimental λ_{\max} (nm)	Calculated λ_{\max} (nm)	Associated Transition
Ethanol	374	370	HOMO → LUMO

Source: Data from theoretical and experimental studies on 2A3M5NP.^[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition and can provide structural information through analysis of fragmentation patterns.


Experimental Protocol: GC-MS

- Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into the gas chromatograph (GC).
- Separation: The compound travels through the GC column, separating it from any impurities.
- Ionization: As the compound elutes from the column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
- Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

The mass spectrum will show a molecular ion peak $[M]^+$ at $m/z = 153$, confirming the molecular weight.^[2] The fragmentation pattern is dictated by the structure, with likely initial losses of stable neutral molecules or radicals.

Proposed Fragmentation Pathway:

- $[M]^+$ at m/z 153: The molecular ion.
- Loss of NO_2 (46 Da): A common fragmentation for nitroaromatics, leading to a fragment at m/z 107.
- Loss of HCN (27 Da): Fragmentation of the pyridine ring can lead to the loss of hydrogen cyanide.
- Loss of CH_3 (15 Da): Cleavage of the methyl group can also occur.

[Click to download full resolution via product page](#)

Caption: A plausible fragmentation pathway for **2-amino-3-methyl-5-nitropyridine** in EI-MS.

Conclusion

The integrated spectroscopic analysis of **2-amino-3-methyl-5-nitropyridine** provides a detailed and validated fingerprint of the molecule. The predicted NMR shifts, combined with robust experimental data from FTIR, UV-Vis, and MS, offer a multi-faceted confirmation of its structure and electronic properties. This guide serves as a foundational resource, enabling scientists to confidently identify, characterize, and utilize this important chemical intermediate in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-氨基-3-甲基-5-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. staff.najah.edu [staff.najah.edu]
- To cite this document: BenchChem. [2-Amino-3-methyl-5-nitropyridine spectroscopic data]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b021948#2-amino-3-methyl-5-nitropyridine-spectroscopic-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com